![molecular formula C8H5ClN2O B173261 5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 198895-50-0](/img/structure/B173261.png)

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde

説明

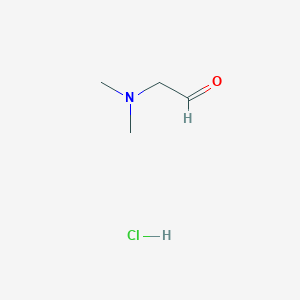

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde (5-Cl-IPA) is a compound that has been used in a variety of scientific research applications. It is a heterocyclic aldehyde that is used as a reagent for the synthesis of other compounds. 5-Cl-IPA is also known as 5-chloro-1H-imidazo[1,2-a]pyridine-3-carbaldehyde or 5-chloro-1H-imidazo[1,2-a]pyridine-3-carboxaldehyde.

科学的研究の応用

Pharmaceutical Intermediate

“5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde” is used as a pharmaceutical intermediate . This means it can be used in the synthesis of various pharmaceutical drugs.

Materials Science

Imidazo[1,2-a]pyridine derivatives, which include “5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde”, have shown great potential in the field of materials science . They could be used in the development of new materials with unique properties.

Optoelectronic Devices

These compounds have been reported to have applications in optoelectronic devices . This could include devices like light-emitting diodes (LEDs), solar cells, and photodetectors.

Sensors

Imidazo[1,2-a]pyridine derivatives can also be used in the development of sensors . These could be chemical sensors, biosensors, or other types of sensors.

Anti-Cancer Drugs

There have been promising innovations in the use of these compounds in the development of anti-cancer drugs . This could lead to new treatments for various types of cancer.

Emitters for Confocal Microscopy and Imaging

These compounds have also been used as emitters for confocal microscopy and imaging . This could improve the quality of images obtained in these techniques, leading to better diagnostic and research outcomes.

作用機序

Target of Action

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde is a compound that has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . These compounds interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to interfere with the biochemical pathways of the tuberculosis bacteria, leading to its inhibited growth .

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb , indicating that these compounds may have a potent effect at the molecular and cellular levels.

特性

IUPAC Name |

5-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-10-4-6(5-12)11(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEISTVLNANHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde | |

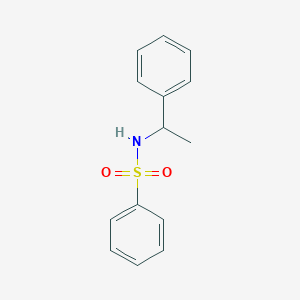

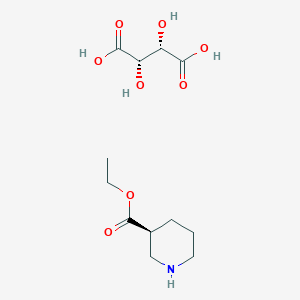

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)